molecular formula C20H18N6OS2 B250922 N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

カタログ番号 B250922
分子量: 422.5 g/mol
InChIキー: FRSXBABQZHURRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and a low toxicity profile. TAK-659 has also been shown to inhibit the activation of various immune cells, such as T-cells and natural killer cells, which can contribute to the anti-tumor activity of the drug.

実験室実験の利点と制限

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for testing. TAK-659 has also been shown to have good stability and solubility, which can facilitate its use in in vitro and in vivo experiments. However, one limitation of TAK-659 is that it is not selective for BTK and can also inhibit other kinases, which can lead to off-target effects.

将来の方向性

There are several future directions for the development and use of TAK-659. One direction is to optimize the pharmacokinetic properties of the drug, such as its half-life and bioavailability, to improve its efficacy in clinical trials. Another direction is to investigate the use of TAK-659 in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer. Finally, the development of selective BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer.

合成法

The synthesis of TAK-659 involves the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a base, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)benzamide. The final product is obtained after purification by column chromatography. The purity and identity of TAK-659 are confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

特性

分子式

C20H18N6OS2

分子量

422.5 g/mol

IUPAC名

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-3-16-23-24-20-26(16)25-18(29-20)14-10-9-12(2)15(11-14)21-19(28)22-17(27)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,21,22,27,28)

InChIキー

FRSXBABQZHURRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。